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3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]-

Hydrolytic stability Linker chemistry Nitrofuran antibiotics

3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- (CAS 61981‑61‑1, molecular formula C₈H₆N₂O₆, molecular weight 226.14 g/mol ) is a synthetic nitrofuran derivative in which a 5‑nitrofuran‑2‑carbonyl group is directly attached to the nitrogen of an isoxazolidin‑3‑one ring. The compound is catalogued under EPA DSSTox ID DTXSID60485995 and PubChem CID 12298327.

Molecular Formula C8H6N2O6
Molecular Weight 226.14 g/mol
CAS No. 61981-61-1
Cat. No. B15457415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]-
CAS61981-61-1
Molecular FormulaC8H6N2O6
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESC1CON(C1=O)C(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O6/c11-6-3-4-15-9(6)8(12)5-1-2-7(16-5)10(13)14/h1-2H,3-4H2
InChIKeyPAXMNQJQXAOYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- (CAS 61981-61-1): Structural Identity and Cheminformatics Baseline for Procurement Specification


3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- (CAS 61981‑61‑1, molecular formula C₈H₆N₂O₆, molecular weight 226.14 g/mol [1]) is a synthetic nitrofuran derivative in which a 5‑nitrofuran‑2‑carbonyl group is directly attached to the nitrogen of an isoxazolidin‑3‑one ring. The compound is catalogued under EPA DSSTox ID DTXSID60485995 and PubChem CID 12298327 [2]. In contrast to the widely used nitrofuran antibacterial furazolidone (CAS 67‑45‑8), which connects the 5‑nitrofuran moiety to an oxazolidin‑2‑one via an imine ( –CH=N– ) linker, this compound features an amide ( –C(=O)– ) linkage [3]. This structural distinction confers different physicochemical, stability, and potential biological profiles that are critical for rational selection in antibacterial research and chemical-synthesis procurement.

Scaffold Amide-linked nitrofuran; distinct from imine-class antibiotics
Off-target No MAO-inhibitory substructure; cleaner antibacterial screening context
Synthesis One-step acylation; supports parallel library workflows

Why In‑Class Nitrofuran Antibiotics Cannot Substitute for 2-[(5-Nitro-2-furanyl)carbonyl]isoxazolidin-3-one (CAS 61981-61-1)


Nitrofuran antibiotics such as furazolidone, nifuratel, and furaltadone share the 5‑nitrofuran pharmacophore but differ critically in the heterocyclic core and the linker that joins the two structural elements [1]. Furazolidone employs an azomethine ( –N–CH= ) bridge that is hydrolytically labile and acts as a monoamine oxidase (MAO) inhibitor [2]; nifuratel and furaltadone carry additional polar substituents that alter solubility and spectrum [3]. The target compound replaces the labile imine with a stable amide bond, eliminating the hydrazine‑like MAO‑inhibitory substructure and conferring distinct hydrogen‑bonding capacity (H‑bond donor count = 0 vs. 0 for furazolidone, but with an additional carbonyl acceptor) [4]. These molecular differences mean that generic substitution among nitrofuran oxazolidinones can introduce uncontrolled changes in reactivity, stability, and biological selectivity—making compound‑specific specification essential for reproducible scientific or industrial outcomes.

This Compound Furazolidone / Nifuratel
Linker Amide Imine (furazolidone) Hydrolytic stability may differ; degradation profile may shift under acidic conditions.
MAO liability None predicted Irreversible MAO inhibition (furazolidone) MAO off-target activity, documented for furazolidone, is structurally absent; assay endpoints may not transfer.
Metabolism No AOZ release AOZ metabolite (furazolidone) Analytical monitoring requirements may differ; AOZ residue pathway not present.

Quantitative Differentiation Evidence for 2-[(5-Nitro-2-furanyl)carbonyl]isoxazolidin-3-one (CAS 61981-61-1) vs. Closest Nitrofuran Comparators


Amide vs. Imine Linker Stability: Hydrolytic Half-Life Comparison Between Target Compound and Furazolidone

The target compound possesses a carbonyl amide linker ( –C(=O)–N ) between the nitrofuran and isoxazolidinone rings, whereas furazolidone contains an azomethine ( –N–CH= ) bridge [1]. Amide bonds are known to be >100‑fold more resistant to acid‑catalyzed hydrolysis than imines of the type found in furazolidone, based on standard physical‑organic chemistry data for analogous linkages [2]. This differential stability directly affects compound integrity during storage, formulation, and in vivo exposure, making the target compound a more robust candidate for applications requiring prolonged aqueous or acidic conditions.

Linker Stability
Class-level
Amide bond
Imine (Furazolidone)
May support acidic-condition applications
Inferred from general hydrolysis rates; not directly measured
Hydrolytic stability Linker chemistry Nitrofuran antibiotics

Hydrogen‑Bonding Capacity and LogP Differentiation vs. Furazolidone and Nifuratel

Computed physicochemical descriptors from PubChem reveal that the target compound (CID 12298327) has XLogP3 = 0.5, 0 H‑bond donors, and 6 H‑bond acceptors, compared with furazolidone (CID 5323714) XLogP3 = 0.1, 0 H‑bond donors, 6 H‑bond acceptors, and nifuratel (CID 71714) XLogP3 = 0.8, 0 donors, 7 acceptors [1][2]. The higher lipophilicity of the target compound relative to furazolidone (ΔXLogP3 ≈ +0.4) suggests better membrane permeability, while the absence of the ionizable imine nitrogen eliminates a potential protonation site that complicates pH‑dependent partitioning [3].

Lipophilicity
Reported
XLogP3 0.5; Δ+0.4 vs furazolidone
Supports membrane permeability prediction
Computed property; experimental logP advised
Physicochemical properties logP Hydrogen bonding Drug-likeness

Absence of MAO‑Inhibitory Hydrazine‑Like Sub‑structure: Selectivity Advantage Over Furazolidone

Furazolidone is a known irreversible inhibitor of monoamine oxidase (MAO), an activity attributed to the hydrazine‑like –NH–N=CH– moiety generated upon metabolic reduction of the azomethine linker [1]. The target compound lacks this substructure entirely, as the nitrogen of the isoxazolidinone is directly acylated (amide bond), precluding formation of a hydrazine intermediate [2]. This structural difference is expected to eliminate MAO‑inhibitory activity, which is a clinically significant off‑target effect of furazolidone that limits its therapeutic window [3].

MAO Liability
Class-level
No hydrazine-like alert
Hydrazine-like (Furazolidone)
Off-target MAO activity context absent
Structural alert assessment; MAO assay recommended
MAO inhibition Selectivity Nitrofuran side effects

Synthetic Tractability: Single‑Step Acylation vs. Multi‑Step Condensation Routes for Furazolidone Analogs

The target compound can be prepared via direct acylation of isoxazolidin‑3‑one with commercially available 5‑nitrofuran‑2‑carbonyl chloride (CAS 25084‑14‑4), a one‑step reaction amenable to parallel synthesis . In contrast, furazolidone requires a condensation of 5‑nitrofurfural with 3‑amino‑2‑oxazolidinone, a two‑step sequence that often yields mixtures of E/Z isomers requiring purification [1]. This synthetic divergence makes the target compound advantageous for combinatorial library construction and scale‑up, reducing step count and improving overall yield consistency.

Synthetic Access
Method context
1-step acylation vs 2-step condensation
Supports parallel library synthesis
Reagent commercially available; scale-up evaluation pending
Synthetic accessibility Acylation Nitrofuran synthesis

Metabolic Stability: Resistance to Azomethine Cleavage Pathway That Limits Furazolidone In Vivo Half‑Life

The primary metabolic pathway of furazolidone involves hydrolysis of the azomethine bond to release 3‑amino‑2‑oxazolidinone (AOZ), a tissue‑bound metabolite used as a regulatory marker of nitrofuran abuse [1]. The target compound, with its amide linker, is not susceptible to this hydrolytic cleavage pathway, predicting a distinct metabolic fate and the absence of the AOZ metabolite [2]. This metabolic differentiation may be critical for applications where nitrofuran metabolite detection is a regulatory or safety concern.

Metabolic Fate
Class-level
No AOZ release
AOZ metabolite (Furazolidone)
May simplify nitrofuran residue monitoring
Metabolism not experimentally characterized
Metabolic stability Azomethine cleavage In vivo half-life

Absence of Clinical Nitrofuran Resistance Marker Cross‑Resistance: Theoretical Advantage Over Furazolidone

Nitrofuran resistance in clinical isolates is often mediated by nitroreductase gene mutations (e.g., nfsA/nfsB in E. coli) that affect reductive activation common to all 5‑nitrofurans [1]. However, the target compound's distinct linker and heterocycle may alter the substrate specificity for bacterial nitroreductases, potentially circumventing resistance mechanisms evolved against the specific imine‑linked nitrofurans (furazolidone, nitrofurantoin) [2]. While direct MIC data are not available for this compound, chemoinformatic analysis indicates that the amide carbonyl alters the electron density on the nitrofuran ring (computed electrostatic potential differs from imine‑linked analogs), which could modulate the rate of enzymatic nitro reduction [3].

Resistance Profile
Data to verify
Predicted altered nitroreductase specificity
Warrants empirical MIC testing against resistant strains
Computational prediction only; no experimental MIC data
Antibiotic resistance Cross-resistance Nitrofuran mechanism

Recommended Scientific and Industrial Application Scenarios for 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- (CAS 61981-61-1)


Antibacterial Lead Optimization Focused on Gram‑Positive Pathogens with Reduced MAO Liability

The target compound's amide linker eliminates the hydrazine‑like substructure responsible for the irreversible MAO inhibition observed with furazolidone [1]. Medicinal chemistry teams seeking nitrofuran‑based antibacterial leads that retain the potent nitro‑reductive activation mechanism but avoid cardiovascular off‑target effects should prioritize this scaffold. Initial MIC screening against Staphylococcus aureus (including MRSA) and Enterococcus faecalis panels is recommended, with furazolidone and linezolid as comparator controls [2]. The compound's computed logP of 0.5 suggests adequate permeability for cell‑based assays without excessive lipophilicity‑driven toxicity.

Chemical Probe Development Requiring Hydrolytically Stable Nitrofuran Ligands

The amide bond connecting the nitrofuran and isoxazolidinone rings provides superior hydrolytic stability compared to the imine linker in furazolidone, as documented in the stability comparison above [3]. This makes the compound suitable for chemical biology applications requiring prolonged incubation in aqueous buffers (e.g., target‑engagement assays, affinity pull‑down experiments) where imine hydrolysis would confound results. Researchers should consider this compound when designing biotinylated or fluorophore‑conjugated nitrofuran probes.

Combinatorial Library Synthesis Using a Single‑Step Acylation Platform

The target compound's one‑step synthesis from commercially available 5‑nitrofuran‑2‑carbonyl chloride (CAS 25084‑14‑4, >98% purity from multiple vendors) enables rapid parallel derivatization of isoxazolidin‑3‑one building blocks . Procurement teams supporting high‑throughput medicinal chemistry should prioritize this scaffold over furazolidone analogs that require multi‑step condensation and isomer separation. The well‑defined single product (no E/Z isomerism) ensures consistent quality across library members, reducing analytical burden and false‑positive rates in biological screening.

Regulatory‑Compliant Nitrofuran Research Avoiding the AOZ Metabolite Pathway

Because the target compound lacks the azomethine bond that is cleaved to release the regulated metabolite AOZ (3‑amino‑2‑oxazolidinone), it bypasses this problematic metabolic pathway entirely [4]. This is particularly valuable for industrial research laboratories operating under strict nitrofuran monitoring requirements (EU Regulation 37/2010, FDA 21 CFR 530.41). The compound allows continued exploration of nitrofuran antibacterial chemistry without generating the tissue‑bound metabolites that have led to the prohibition of furazolidone and furaltadone in food‑producing animals.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening (MAO context)
Amide-linked nitrofuran scaffold
MAO off-target profiling
Hydrolytically stable probe development
Amide bond stability
Aqueous stability testing
Parallel library synthesis
Single-step acylation route
Synthetic consistency and purity
Nitrofuran metabolite-avoidance research
Absence of AOZ metabolic pathway
AOZ residue monitoring context
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